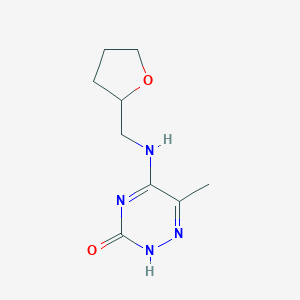
6-methyl-5-(((tetrahydrofuran-2-yl)methyl)amino)-1,2,4-triazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-5-(((tetrahydrofuran-2-yl)methyl)amino)-1,2,4-triazin-3(2H)-one is a heterocyclic compound that features a triazine ring substituted with a methyl group and a tetrahydro-2-furanylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-(((tetrahydrofuran-2-yl)methyl)amino)-1,2,4-triazin-3(2H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-(((tetrahydrofuran-2-yl)methyl)amino)-1,2,4-triazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-methyl-5-(((tetrahydrofuran-2-yl)methyl)amino)-1,2,4-triazin-3(2H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule with applications in drug discovery.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methyl-5-(((tetrahydrofuran-2-yl)methyl)amino)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-2-furylmethylamine
- 2-furanmethanol, tetrahydro-5-methyl-
- tetrahydro-2-furanylmethyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2-methyl-5-oxo-4,4a,5,6,7,8-hexahydro-3-quinolinecarboxylate
Uniqueness
6-methyl-5-(((tetrahydrofuran-2-yl)methyl)amino)-1,2,4-triazin-3(2H)-one is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H14N4O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
6-methyl-5-(oxolan-2-ylmethylamino)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C9H14N4O2/c1-6-8(11-9(14)13-12-6)10-5-7-3-2-4-15-7/h7H,2-5H2,1H3,(H2,10,11,13,14) |
InChI Key |
HWEPUWLRTVAAPL-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1NCC2CCCO2 |
Canonical SMILES |
CC1=NNC(=O)N=C1NCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[(E)-(3-nitrophenyl)methylidene]heptanehydrazide](/img/structure/B256730.png)


![N-[4-(dimethylamino)benzyl]-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B256740.png)





![3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B256759.png)

